molecular formula C13H16O3 B2571573 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 408312-82-3

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2571573
CAS No.: 408312-82-3
M. Wt: 220.268
InChI Key: BBRBRTKBBDVNOL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a chemical scaffold of significant interest in the development of probes for positron emission tomography (PET) imaging and the study of central nervous system (CNS) targets. Its core structure is closely related to key intermediates used in synthesizing radiotracers for imaging P-glycoprotein (P-gp) function at the blood-brain barrier (BBB) . Altered P-gp function is a factor in neurological conditions such as Alzheimer's disease, Parkinson's disease, and intractable epilepsy, making this chemotype valuable for investigating transporter activity and brain pharmacokinetics . Furthermore, the dimethoxytetralone structure serves as a precursor in the synthesis of ligands for other biologically relevant receptors. Notably, derivatives based on this scaffold have been developed and investigated for their high affinity and selectivity for sigma-2 (σ2) receptors . Sigma-2 receptors are overexpressed in a variety of tumor cell lines, and their density is correlated with the proliferative status of cancers, positioning them as promising biomarkers for oncology research . Compounds stemming from this structural class are therefore explored for their potential in diagnosing cancers and as agents that can induce apoptosis in tumor cells . This makes this compound a versatile building block for researchers developing novel tools for molecular imaging and targeted cancer therapeutics.

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-4-9-6-12(15-2)13(16-3)7-10(9)11(14)5-8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBRTKBBDVNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=O)C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-82-3
Record name 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.

    Reduction: The reduction of the carbonyl group to form the tetrahydronaphthalene ring is carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further

Biological Activity

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1956327-53-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer properties. It exhibits various pharmacological effects which can be categorized as follows:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against different cancer cell lines. The following table summarizes the findings from relevant research:

Cell Line IC50 (µM) Effect Reference
A431 (epidermoid)<10High cytotoxicity
Jurkat (leukemia)<5Induced apoptosis
HT29 (colon cancer)<15Growth inhibition

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in several cancer models.
  • Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in xenograft models.

Case Studies

A notable study investigated the effects of this compound on pancreatic cancer cells. The results showed:

  • A marked decrease in cell viability at concentrations above 5 µM.
  • Enhanced apoptotic markers such as increased levels of cleaved PARP and annexin V positivity.

Another study focused on its effects on breast cancer cell lines and highlighted:

  • The compound's ability to inhibit migration and invasion capabilities of MDA-MB-231 cells.
  • Downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related tetralones:

Compound Name Molecular Formula Substituents CAS Number Key Features
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one C₁₃H₁₆O₃ 6-OCH₃, 7-OCH₃, 3-CH₃ 408312-82-3 Polar methoxy groups enhance solubility in organic solvents; methyl group adds steric bulk .
6,7-Dimethyl-1-tetralone C₁₂H₁₆O 6-CH₃, 7-CH₃ Not provided Non-polar methyl groups reduce polarity; used as a fragrance stabilizer .
4-Isopropyl-6-methyltetral-1-one C₁₄H₁₈O 4-CH(CH₃)₂, 6-CH₃ 57494-10-7 Bulky isopropyl group increases lipophilicity (logP = 3.711); high boiling point .
6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one C₁₇H₁₆O₂ 6-OCH₃, 2-C₆H₅ 1769-84-2 Phenyl group introduces aromaticity; higher molecular weight impacts thermal stability .

Physicochemical Properties

Property Target Compound 6,7-Dimethyl-1-tetralone 4-Isopropyl-6-methyltetral-1-one 6-Methoxy-2-phenyl-tetralone
Molecular Weight (g/mol) 220.26 176.26 202.29 252.31
Boiling Point (°C) Not reported 224–225 Not reported Not reported
logP (Octanol/Water) Estimated ~2.5* ~3.0 3.711 ~3.8*
Solubility Soluble in alcohols, ethers Soluble in alcohols, ethers Lipophilic (low water solubility) Soluble in organic solvents
Applications Research chemical Fragrance stabilizer Industrial intermediate Pharmaceutical synthesis

*Estimated based on substituent contributions.

Key Findings and Implications

Methyl and isopropyl groups enhance lipophilicity, favoring applications in fragrances or lipid-soluble formulations .

Thermodynamic Stability :

  • The bulky isopropyl group in 4-isopropyl-6-methyltetralone increases its thermal stability (critical temperature = 1707 K) compared to the target compound .

Industrial Relevance :

  • While 6,7-dimethyl-1-tetralone is commercially used in fragrances, the target compound’s niche availability suggests specialized research applications, such as organic synthesis or medicinal chemistry .

Q & A

Basic Research Question: What are the most efficient synthetic routes for 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one?

Answer:
A four-step synthesis starting from 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has been optimized for high yield and purity. The key intermediate, 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, is synthesized via a one-step Friedel-Crafts alkylation. Subsequent functional group transformations (e.g., methoxylation, methylation) require precise control of reaction conditions (e.g., anhydrous solvents, reflux temperatures). Yield optimization (70–85%) depends on stoichiometric ratios and catalyst selection (e.g., Lewis acids like AlCl₃) .

Advanced Research Question: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:
Regioselectivity in nitration or halogenation is influenced by the electron-donating methoxy groups at positions 6 and 6. Computational modeling (DFT studies) predicts preferential substitution at the 5- or 8-positions due to resonance stabilization. Experimentally, low-temperature nitration (-40°C, 65% HNO₃) favors para-substitution on the activated aromatic ring, as observed in structurally related naphthalenones .

Basic Research Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 1.2–1.4 ppm). The ketone carbonyl resonates at δ 195–205 ppm in ¹³C NMR.
  • X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding patterns (e.g., C=O···H interactions in crystal lattices) .
  • HPLC-PDA : Purity analysis (>98%) requires reverse-phase C18 columns with methanol/water gradients .

Advanced Research Question: How does structural modification impact biological activity in related tetrahydronaphthalenones?

Answer:
A comparative study of analogs (Table 1) reveals that:

  • Chlorine substitution (e.g., at position 6) enhances binding to dopamine receptors (Ki = 12 nM vs. 45 nM for non-chlorinated analogs).
  • Methoxy groups improve blood-brain barrier permeability (logP = 2.1 vs. 1.5 for hydroxylated derivatives) .
Compound Substituents Receptor Affinity (Ki, nM) logP
A6-Cl, 7-MeD2: 12; 5-HT2A: 282.1
B6-Me, 7-OMeD2: 45; 5-HT2A: 651.8

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